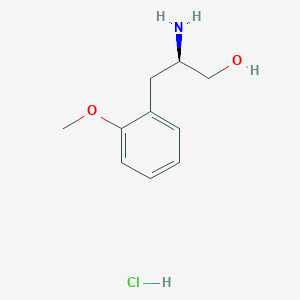![molecular formula C39H32Cl2CoOP2 B8098783 [9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichlorocobalt(II)](/img/structure/B8098783.png)
[9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichlorocobalt(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichlorocobalt(II) typically involves the reaction of cobalt(II) chloride with 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene in a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the cobalt center. The general reaction scheme is as follows:
CoCl2+9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene→[9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichlorocobalt(II)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps to isolate the desired product.
化学反应分析
Types of Reactions
[9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichlorocobalt(II) can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: The chlorine ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(I) complexes. Substitution reactions will result in the formation of new cobalt complexes with different ligands.
科学研究应用
[9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichlorocobalt(II) has several applications in scientific research, including:
Catalysis: It can be used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Materials Science: The compound can be used in the development of new materials with specific electronic, magnetic, or optical properties.
Biological Studies: It can be used to study the interactions of cobalt complexes with biological molecules, which may have implications for medicinal chemistry.
Industrial Applications:
作用机制
The mechanism by which [9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichlorocobalt(II) exerts its effects depends on the specific application. In catalysis, the cobalt center typically undergoes changes in oxidation state and coordination environment during the catalytic cycle. The ligand, 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, plays a crucial role in stabilizing the cobalt center and facilitating the desired transformations. Molecular targets and pathways involved include the activation of small molecules (e.g., hydrogen, carbon monoxide) and the formation of key intermediates in catalytic cycles.
相似化合物的比较
Similar Compounds
[9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichloropalladium(II): Similar structure but with palladium instead of cobalt.
[9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichloronickel(II): Similar structure but with nickel instead of cobalt.
[9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichlororhodium(II): Similar structure but with rhodium instead of cobalt.
Uniqueness
The uniqueness of [9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichlorocobalt(II) lies in its specific electronic and steric properties imparted by the cobalt center and the 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene ligand. These properties can result in different reactivity and selectivity compared to similar compounds with other metal centers.
属性
IUPAC Name |
dichlorocobalt;(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32OP2.2ClH.Co/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;;;/h3-28H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCNMTVTMBAJEN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.Cl[Co]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32Cl2CoOP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)pentanamide](/img/structure/B8098802.png)
